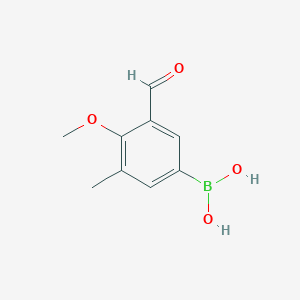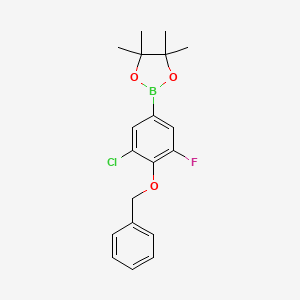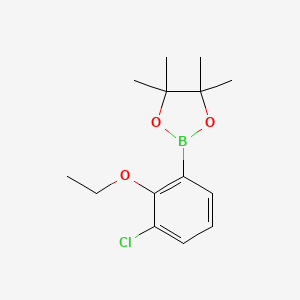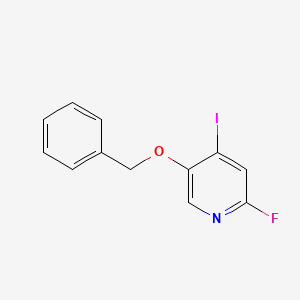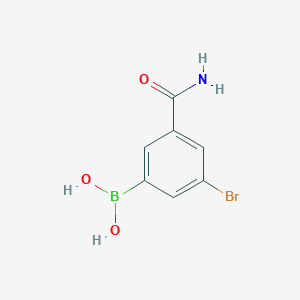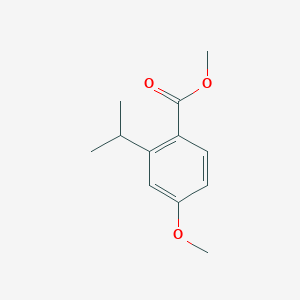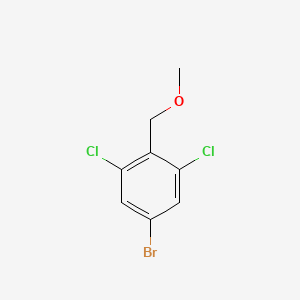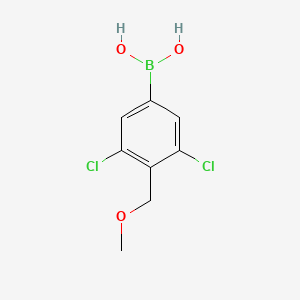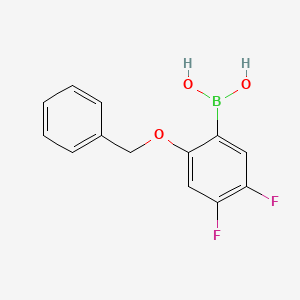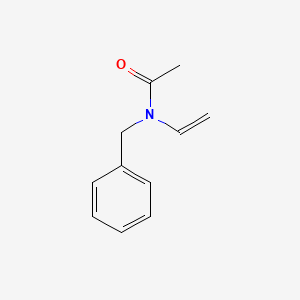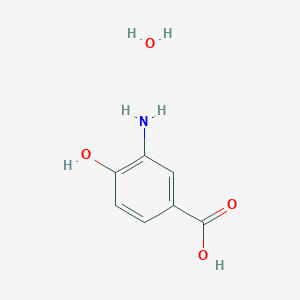![molecular formula C7H5ClFN3 B6303936 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2177257-91-7](/img/structure/B6303936.png)
6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (6-CFLMTP) is a novel small molecule that was first synthesized in 2018. It is a member of the triazolo[1,5-a]pyridine family of compounds, and has demonstrated a wide range of applications in scientific research.
科学研究应用
6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has been studied for its potential applications in a variety of scientific research fields. It has been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, and has been studied for its potential as an antibacterial agent. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. In addition, this compound has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the regulation of prostaglandins and other inflammatory mediators.
作用机制
The exact mechanism of action of 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is not yet fully understood. However, it is thought to act by binding to the active sites of enzymes, such as acetylcholinesterase and cyclooxygenase-2, and inhibiting their activity. It is also thought to interact with other cellular targets, such as ion channels, to modulate the activity of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as inhibit the activity of the enzymes acetylcholinesterase and cyclooxygenase-2. In addition, it has been shown to modulate the activity of ion channels, which could potentially lead to a range of physiological effects.
实验室实验的优点和局限性
6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and can be prepared in high yields using a three-step procedure. In addition, it is relatively stable in aqueous solutions, and has a low toxicity profile. However, it is important to note that this compound is a novel compound, and its biochemical and physiological effects are not yet fully understood. Therefore, it is important to exercise caution when using this compound in laboratory experiments.
未来方向
There are a number of potential future directions for 6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine research. It is important to further investigate its biochemical and physiological effects, as well as its potential applications in medicine and other fields. In addition, it could be useful to investigate the development of new synthesis methods for this compound, as well as the development of new derivatives of this compound. Additionally, it could be useful to investigate the structure-activity relationships of this compound and its derivatives, as this could lead to the development of more potent and selective compounds. Finally, it could be useful to investigate the pharmacokinetics and pharmacodynamics of this compound, as this could lead to the development of more effective therapeutic agents.
合成方法
6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be synthesized via a three-step procedure. The first step involves the reaction of 4-chloro-2-fluoro-1-methyl-[1,2,4]triazolo[1,5-a]pyridine (4-CFLMTP) with 4-fluoro-1-methyl-[1,2,4]triazolo[1,5-a]pyridine (4-FMTP) in the presence of 1,3-dicyclohexylcarbodiimide (DCC). This reaction yields this compound as the major product, along with a small amount of 4-chloro-1-methyl-[1,2,4]triazolo[1,5-a]pyridine (4-CMP). The second step involves the reaction of this compound with 1-bromo-3-fluoro-2-methyl-benzene (1-BFMB) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction yields this compound-1-BFMB as the major product, along with a small amount of 4-CMP. The final step involves the reaction of this compound-1-BFMB with 1-chloro-3-fluoro-2-methyl-benzene (1-CFMB) in the presence of EDC. This reaction yields this compound-1-CFMB as the major product, along with a small amount of 4-CMP.
属性
IUPAC Name |
6-chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c1-4-10-7-6(9)2-5(8)3-12(7)11-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLDJBUWWQYSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=C(C2=N1)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

